N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine
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Overview
Description
N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C21H28ClN5 and its molecular weight is 385.94. The purity is usually 95%.
BenchChem offers high-quality N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The tert-butyl group (5-tert-butyl) in this compound plays a crucial role. It is a bulky substituent that influences reactivity patterns. Researchers have explored its use in chemical transformations, such as functional group modifications and synthetic reactions .
- Researchers have studied its role in biosynthetic pathways, including the biosynthesis of natural products. By understanding how this group affects enzymatic reactions, scientists can design novel bioactive molecules .
- Enzymatic synthesis using modified alcohol dehydrogenases has been explored for tert-butyl-containing compounds. For instance, highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate has been achieved .
- These copolymers exhibit interesting optical characteristics and have applications in flexible organic field-effect transistors (OFETs) .
- Tertiary butyl esters find extensive use in synthetic organic chemistry. A direct and sustainable method for introducing the tert-butoxycarbonyl group into various organic compounds has been developed using flow microreactor systems .
Chemical Transformations and Reactivity
Biological and Biosynthetic Applications
Biocatalysis and Enzymatic Synthesis
Polymer Chemistry and Materials Science
Flow Microreactor Systems for Tertiary Butyl Ester Synthesis
Food Contact Materials and Stabilizers
Mechanism of Action
Target of Action
The compound, also known as N’-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine, primarily targets the Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cell growth and differentiation, and their dysregulation is often associated with various diseases.
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This results in the disruption of downstream signaling pathways, leading to changes in cellular functions.
Biochemical Pathways
The affected pathways primarily involve cell growth and differentiation. By inhibiting the activity of the targeted kinases, the compound disrupts the signaling pathways that regulate these processes. The downstream effects include changes in gene expression and cellular functions .
Result of Action
The molecular and cellular effects of the compound’s action include changes in gene expression and cellular functions. By inhibiting the activity of the targeted kinases, the compound can potentially alter the progression of diseases associated with the dysregulation of these proteins .
properties
IUPAC Name |
N-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5/c1-14-19(15-7-9-16(22)10-8-15)20-24-17(21(2,3)4)13-18(27(20)25-14)23-11-12-26(5)6/h7-10,13,23H,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAYUIYYWDYSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
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